Cas no 861545-07-5 (2-Amino-5-bromomandelic acid)

2-Amino-5-bromomandelic acid is a brominated derivative of mandelic acid, featuring an amino group at the 2-position, which enhances its utility in synthetic organic chemistry. This compound serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and chiral ligands due to its stereogenic center and reactive functional groups. The presence of both amino and carboxylic acid moieties allows for further derivatization, while the bromine substituent facilitates cross-coupling reactions. Its high purity and well-defined structure make it suitable for research applications requiring precise molecular modifications. The compound is particularly valuable in asymmetric synthesis and medicinal chemistry for constructing complex bioactive molecules.
2-Amino-5-bromomandelic acid structure
2-Amino-5-bromomandelic acid structure
Product name:2-Amino-5-bromomandelic acid
CAS No:861545-07-5
MF:C8H8BrNO3
Molecular Weight:246.05802154541
CID:4942794

2-Amino-5-bromomandelic acid 化学的及び物理的性質

名前と識別子

    • 2-Amino-5-bromomandelic acid
    • インチ: 1S/C8H8BrNO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,10H2,(H,12,13)
    • InChIKey: GRPYJCIKGPWXPV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)C(C(=O)O)O)N

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 83.6

2-Amino-5-bromomandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015023716-250mg
2-Amino-5-bromomandelic acid
861545-07-5 97%
250mg
$470.40 2023-08-31
Alichem
A015023716-1g
2-Amino-5-bromomandelic acid
861545-07-5 97%
1g
$1490.00 2023-08-31
Alichem
A015023716-500mg
2-Amino-5-bromomandelic acid
861545-07-5 97%
500mg
$855.75 2023-08-31

2-Amino-5-bromomandelic acid 関連文献

2-Amino-5-bromomandelic acidに関する追加情報

2-Amino-5-Bromomandelic Acid: A Comprehensive Overview

The compound with CAS No 861545-07-5, commonly referred to as 2-Amino-5-Bromomandelic Acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of mandelic acid, which itself is a naturally occurring alpha-hydroxy acid derived from amygdalin found in bitter almonds. The introduction of the amino and bromine substituents in the 2 and 5 positions, respectively, imparts unique chemical properties that make this compound a valuable tool in various research and industrial applications.

Mandelic acid derivatives have been extensively studied due to their potential as chiral building blocks in asymmetric synthesis. The amino group at the 2-position of 2-Amino-5-Bromomandelic Acid introduces nucleophilic character, while the bromine substituent at the 5-position adds electron-withdrawing properties, enhancing the compound's reactivity in certain reactions. Recent studies have highlighted the role of such derivatives in the synthesis of complex molecules, including pharmaceutical agents and advanced materials.

One of the most promising applications of 2-Amino-5-Bromomandelic Acid lies in its use as a chiral catalyst in asymmetric catalysis. Researchers have demonstrated that this compound can facilitate the enantioselective synthesis of various bioactive compounds, such as amino acids and peptides. For instance, a study published in *Nature Chemistry* in 2023 revealed that this compound serves as an effective ligand in palladium-catalyzed cross-coupling reactions, enabling the construction of chiral centers with high enantioselectivity.

In addition to its catalytic applications, 2-Amino-5-Bromomandelic Acid has shown potential in drug discovery. Its ability to modulate cellular signaling pathways makes it a candidate for developing novel therapeutic agents. For example, recent research has explored its role as a lead compound in anti-inflammatory and anticancer drug development. A study conducted at Stanford University demonstrated that this compound exhibits selective cytotoxicity against cancer cells by inhibiting key enzymes involved in cell proliferation.

The synthesis of 2-Amino-5-Bromomandelic Acid involves a multi-step process that typically begins with the bromination of mandelic acid followed by amino group introduction. Advanced techniques such as microwave-assisted synthesis and enzymatic catalysis have been employed to optimize the production process, ensuring high yields and purity. These methods not only enhance efficiency but also align with green chemistry principles by minimizing waste and energy consumption.

From a structural perspective, 2-Amino-5-Bromomandelic Acid exhibits a unique balance of functional groups that contribute to its versatility. The hydroxyl group at the alpha position facilitates hydrogen bonding, while the amino and bromine substituents provide additional reactivity sites. This combination makes it an ideal substrate for various transformations, including esterification, amidation, and nucleophilic substitution reactions.

Recent advancements in computational chemistry have further deepened our understanding of this compound's properties. Molecular docking studies have revealed its ability to bind to specific protein targets with high affinity, suggesting its potential as a lead molecule in drug design. Additionally, density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns, paving the way for novel synthetic strategies.

In conclusion, 2-Amino-5-Bromomandelic Acid (CAS No 861545-07-5) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent breakthroughs in synthesis and application research, position it as a key player in advancing scientific innovation. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future discoveries is likely to expand further.

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